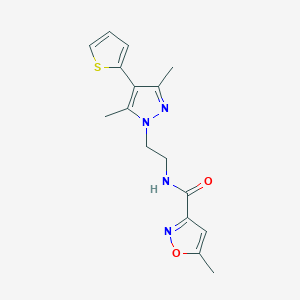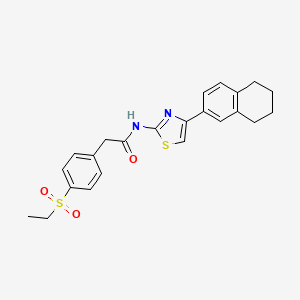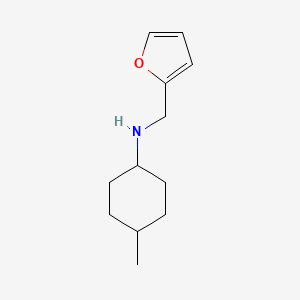
Furan-2-ilmetil-(4-metil-ciclohexil)-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine: is an organic compound that features a furan ring attached to a cyclohexylamine structure
Aplicaciones Científicas De Investigación
Chemistry: Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine typically involves the reaction of furan-2-carbaldehyde with 4-methylcyclohexylamine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Furan-2-carbaldehyde+4-methylcyclohexylamine→Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine
Industrial Production Methods: In an industrial setting, the production of Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted amine derivatives.
Mecanismo De Acción
The mechanism by which Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine exerts its effects involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Furan-2-ylmethylamine: Lacks the cyclohexyl group, resulting in different chemical properties and reactivity.
4-Methylcyclohexylamine: Lacks the furan ring, leading to different applications and biological activity.
Furan-2-carbaldehyde: Precursor in the synthesis of Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine.
Uniqueness: Furan-2-ylmethyl-(4-methyl-cyclohexyl)-amine is unique due to the presence of both the furan ring and the cyclohexylamine structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-3,8,10-11,13H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZFFBUMEYIHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2483118.png)
![3-[(1-benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2483119.png)
![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483121.png)
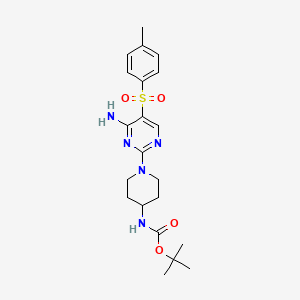
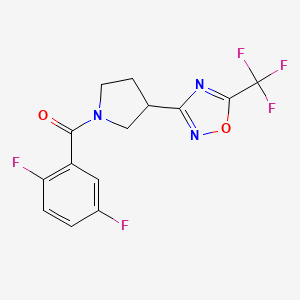
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483125.png)
![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483127.png)
![1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2483130.png)
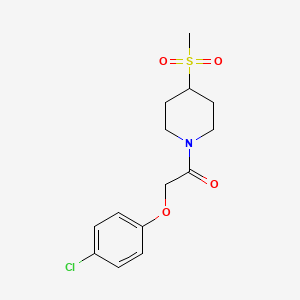
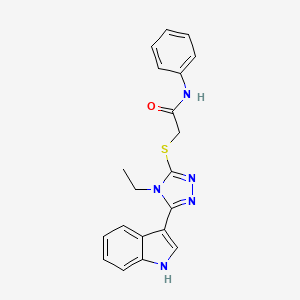
![N'-[(1E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazide](/img/structure/B2483133.png)
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2483134.png)
